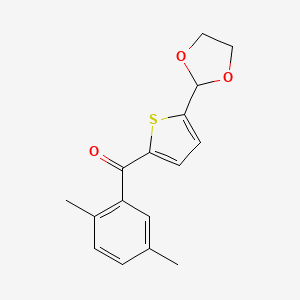

2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Übersicht

Beschreibung

2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is an organic compound that features a thiophene ring substituted with a 2,5-dimethylbenzoyl group and a 1,3-dioxolan-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Introduction of the 2,5-Dimethylbenzoyl Group: This step can be achieved through Friedel-Crafts acylation, where the thiophene ring is reacted with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the 1,3-Dioxolan-2-YL Group: The final step involves the formation of the dioxolane ring through the reaction of the thiophene derivative with ethylene glycol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules. For example:

- Photochemical Reactions : It can be used as a photoinitiator in polymerization processes. The compound's structure allows it to absorb UV light effectively, generating reactive species that initiate polymerization reactions .

Photochemistry

The photochemical properties of this compound have been studied extensively:

- Light-Harvesting Applications : Its ability to absorb light and transfer energy makes it suitable for applications in solar cells and light-emitting devices. Research indicates that compounds with similar structures can enhance the efficiency of organic photovoltaic cells by improving charge separation and transport .

Materials Science

In materials science, this compound is explored for its role in developing new materials:

- Conductive Polymers : It can be integrated into conductive polymer matrices, enhancing their electrical properties. The thiophene unit provides intrinsic conductivity, which is beneficial for applications in electronics and sensors .

Case Studies

Wirkmechanismus

The mechanism of action of 2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its application:

In Organic Electronics: The compound functions as a semiconductor by facilitating the transport of charge carriers (electrons or holes) through its conjugated system.

In Pharmaceuticals: The compound may interact with specific biological targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Benzoylthiophene: Lacks the dioxolane ring, making it less versatile in certain applications.

2-(2,5-Dimethylbenzoyl)thiophene: Similar structure but without the dioxolane ring, affecting its electronic properties.

Uniqueness

2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene stands out due to the presence of both the 2,5-dimethylbenzoyl and 1,3-dioxolan-2-yl groups, which confer unique electronic and steric properties, making it suitable for a wide range of applications in organic electronics, pharmaceuticals, and materials science.

Biologische Aktivität

2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is a compound with significant potential in medicinal chemistry. Its unique structure combines a thiophene ring with a dioxolane moiety and a dimethylbenzoyl group, which may contribute to its biological activity. This article explores the compound's pharmacological properties, including its synthesis, biological evaluations, and structure-activity relationships.

- IUPAC Name : (2,5-dimethylphenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone

- CAS Number : 898779-22-1

- Molecular Formula : C16H16O3S

- Molecular Weight : 288.37 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate benzoyl chlorides in the presence of a base. The dioxolane moiety can be introduced through cyclization reactions involving suitable precursors.

Antioxidant Activity

Recent studies have indicated that compounds containing thiophene rings exhibit antioxidant properties. The presence of the dioxolane and dimethylbenzoyl groups may enhance these effects by stabilizing free radicals.

Antimicrobial Activity

Research has shown that related compounds demonstrate antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

Preliminary data suggest that this compound may exhibit cytotoxic effects against cancer cell lines. Structure-activity relationship studies indicate that modifications to the benzoyl group can significantly influence activity levels.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Dioxolane Ring | Enhances solubility and stability |

| Dimethyl Substituents | Modulates lipophilicity and receptor binding |

| Thiophene Core | Contributes to electron delocalization and biological interactions |

Case Study 1: Antioxidant Evaluation

A study conducted on various thiophene derivatives showed that those with electron-withdrawing groups exhibited higher antioxidant capabilities. This compound was tested alongside other derivatives and demonstrated significant DPPH radical scavenging activity.

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound displayed moderate antibacterial activity. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL, indicating potential for further development as an antimicrobial agent.

Case Study 3: Cytotoxicity Assays

Cytotoxicity assays performed on human cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced apoptosis at concentrations above 20 µM. Flow cytometry analysis confirmed increased annexin V positivity, suggesting its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

(2,5-dimethylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3S/c1-10-3-4-11(2)12(9-10)15(17)13-5-6-14(20-13)16-18-7-8-19-16/h3-6,9,16H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACCAOGOIQIBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(S2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641980 | |

| Record name | (2,5-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-22-1 | |

| Record name | (2,5-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.